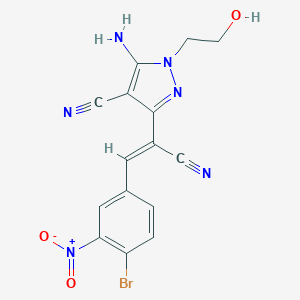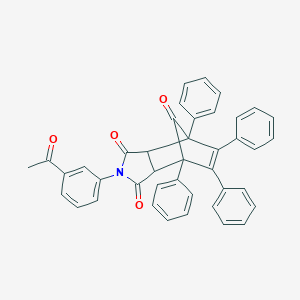![molecular formula C23H23NO6 B422919 ETHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422919.png)
ETHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and ester groups, which contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds, such as:
Ethyl 4-(2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the methoxy group on the benzylidene ring, which may affect its reactivity and biological activity.
Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the methoxy group on the phenyl ring, potentially altering its chemical properties and interactions with molecular targets.
Propriétés
Formule moléculaire |
C23H23NO6 |
|---|---|
Poids moléculaire |
409.4g/mol |
Nom IUPAC |
ethyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23NO6/c1-5-30-23(27)20-14(2)24(16-9-11-17(28-3)12-10-16)22(26)18(20)13-15-7-6-8-19(29-4)21(15)25/h6-13,25H,5H2,1-4H3/b18-13- |
Clé InChI |
RLPCGRKFMJJHBV-AQTBWJFISA-N |
SMILES isomérique |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-morpholinylsulfonyl)-1-naphthyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B422837.png)
![2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B422838.png)
![2-(2,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B422841.png)
![(4Z)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422842.png)
![2-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B422844.png)

![(4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422848.png)
![(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422849.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422850.png)
![ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B422852.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B422854.png)
![4-[8,9-Bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B422857.png)
![ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B422858.png)

